N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
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Overview
Description
N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide is a complex organic compound with the molecular formula C26H43N3O5. This compound is notable for its unique structure, which includes a hydrazone linkage and a long aliphatic chain. It is primarily used in research settings due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide typically involves the following steps:
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Formation of the Hydrazone: : The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Acylation: : The hydrazone intermediate is then reacted with tetradecanoic acid chloride in the presence of a base such as pyridine. This step forms the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage to form corresponding amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide has several applications in scientific research:
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Chemistry: : It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
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Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic moiety. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)octadecanamide
Uniqueness
N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide is unique due to its long aliphatic chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from similar compounds and may contribute to its specific biological activities.
Properties
CAS No. |
765910-57-4 |
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Molecular Formula |
C26H43N3O5 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C26H43N3O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(30)27-20-25(31)29-28-19-21-17-22(32-2)26(34-4)23(18-21)33-3/h17-19H,5-16,20H2,1-4H3,(H,27,30)(H,29,31)/b28-19+ |
InChI Key |
CTDZLMRBNLXRDG-TURZUDJPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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